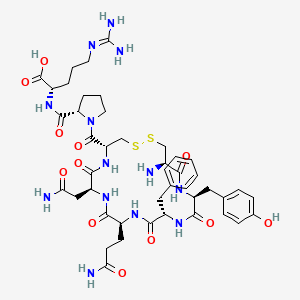

(arg8,des-Gly-NH29)-vasopressin

Übersicht

Beschreibung

Desglycinamid-Arginin-Vasopressin (DGAVP) ist ein synthetisches Analogon des natürlichen Hormons Vasopressin. Vasopressin ist vor allem für seine Rolle bei der Regulierung der Wasserrückhaltung im Körper und seine vasokonstriktiven Eigenschaften bekannt. DGAVP wurde jedoch so modifiziert, dass bestimmte Eigenschaften verstärkt werden, was es für verschiedene wissenschaftliche und medizinische Anwendungen nützlich macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

DGAVP wird durch eine Reihe von Peptidbindungsbildungen synthetisiert. Der Prozess beinhaltet typischerweise die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette. Die Synthese beginnt mit dem Schutz der Aminogruppe von Arginin und der Carboxylgruppe der vorhergehenden Aminosäure. Die geschützten Aminosäuren werden dann unter Verwendung von Reagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) gekoppelt. Nachdem die Peptidkette vollständig aufgebaut ist, werden die Schutzgruppen entfernt, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von DGAVP umfasst großtechnische Peptidsynthesetechniken. Die Festphasen-Peptidsynthese (SPPS) wird häufig eingesetzt, bei der das Peptid an einem festen Harzträger aufgebaut wird. Dieses Verfahren ermöglicht die effiziente Produktion großer Mengen des Peptids mit hoher Reinheit. Das Endprodukt wird mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um seine Qualität sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DGAVP unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um das Peptid zu modifizieren, um seine Stabilität und Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel werden verwendet, um Disulfidbrücken einzuführen, die die Peptidstruktur stabilisieren.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) werden verwendet, um Disulfidbrücken aufzubrechen, wodurch weitere Modifikationen ermöglicht werden.

Substitution: Substitutionsreaktionen beinhalten das Ersetzen bestimmter Aminosäuren in der Peptidkette, um ihre Eigenschaften zu verändern. .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Peptide mit verbesserter Stabilität, Aktivität oder Spezifität. Diese Modifikationen sind entscheidend für die Anwendung des Peptids in verschiedenen Bereichen .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Biochemistry and Molecular Biology

- DGAVP serves as a model compound in peptide synthesis and modification studies. Researchers utilize it to explore techniques for synthesizing peptides with specific biological activities.

- It has been investigated for its role in cellular signaling pathways, particularly in relation to the V1a receptor subtype, which is implicated in learning and memory processes .

-

Medical Applications

- Diabetes Insipidus Treatment: DGAVP is explored as a therapeutic agent for central diabetes insipidus, where it acts to enhance water reabsorption in the kidneys .

- Hemorrhage Control: The compound's vasoconstrictive properties make it a candidate for managing variceal bleeding by reducing blood flow at the site of hemorrhage .

- Cognitive Enhancement: Some studies have suggested potential cognitive benefits, particularly in patients with mild brain trauma, although results have been mixed and further research is warranted.

- Pharmaceutical Development

Comparative Analysis with Other Vasopressin Analogues

| Compound | Antidiuretic Activity | Vasoconstrictive Effect | Clinical Use |

|---|---|---|---|

| (arg8,des-Gly-NH29)-vasopressin | Moderate | Moderate | Diabetes Insipidus, Hemorrhage Control |

| Desmopressin | High | Low | Diabetes Insipidus, Bleeding Disorders |

| Terlipressin | Moderate | High | Variceal Bleeding |

This table highlights the unique position of this compound among its peers, particularly in its balanced profile of antidiuretic and vasoconstrictive effects.

Case Studies and Research Findings

-

Cognitive Studies:

- A study published in Neuropsychopharmacology examined the effects of DGAVP on cognitive function in patients with mild traumatic brain injury. Results indicated improvements in specific cognitive tasks; however, variability in patient responses suggested that more extensive trials are needed to confirm these findings .

- Vasopressor Studies:

- Receptor Binding Studies:

Wirkmechanismus

DGAVP exerts its effects by binding to vasopressin receptors in the body. These receptors are involved in various signaling pathways that regulate water retention, blood pressure, and other physiological processes. By binding to these receptors, DGAVP can mimic or modulate the effects of natural vasopressin, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

DGAVP wird mit anderen Vasopressin-Analoga wie Desmopressin und Terlipressin verglichen:

Desmopressin: Ein synthetisches Analogon mit verstärkter antidiuretischer Wirkung und reduzierten vasokonstriktiven Eigenschaften. Wird hauptsächlich zur Behandlung von Diabetes insipidus und Blutungsstörungen eingesetzt.

Terlipressin: Ein langwirksames Analogon, das zur Behandlung von Ösophagusvarizenblutungen bei Patienten mit Leberzirrhose eingesetzt wird.

[V4Q5]dDAVP: Ein Analogon der zweiten Generation mit robuster Antitumoraktivität gegen metastasierenden Brustkrebs

DGAVP ist aufgrund seiner spezifischen Modifikationen einzigartig, die seine Stabilität und Aktivität verbessern und es für verschiedene Forschungs- und therapeutische Anwendungen geeignet machen .

Biologische Aktivität

(Arg8, Des-Gly-NH29)-vasopressin , also known as Desglycinamide-arginine vasopressin (DGAVP), is a synthetic analogue of the natural hormone vasopressin. This compound has been modified to enhance certain biological activities, making it a valuable tool in both research and therapeutic applications. Vasopressin itself plays crucial roles in regulating water retention, blood pressure, and various physiological processes through its action on specific receptors.

- Molecular Formula : C44H61N13O12S2

- Molecular Weight : 1068.26 g/mol

DGAVP primarily exerts its effects by binding to vasopressin receptors, particularly the V1a, V1b, and V2 receptor subtypes. The binding initiates various intracellular signaling cascades that influence physiological functions such as:

- V1a Receptors : Involved in vasoconstriction and blood pressure regulation.

- V2 Receptors : Play a critical role in water reabsorption in the kidneys.

- V1b Receptors : Associated with stress response and hormone release in the anterior pituitary.

Physiological Functions

The biological activity of (Arg8, Des-Gly-NH29)-vasopressin encompasses several key physiological functions:

- Antidiuretic Effect : Enhances water reabsorption in renal collecting ducts via V2 receptors.

- Vasopressor Activity : Induces vasoconstriction through V1a receptor activation, contributing to increased blood pressure.

- Neurological Effects : Impacts behavior and cognitive functions, including aggression and social interactions.

Research Findings

Recent studies have investigated the impact of DGAVP on various biological processes:

- Fluid Balance Regulation : DGAVP has been shown to effectively modulate fluid balance by influencing renal function and osmolarity levels .

- Behavioral Influence : Research indicates that DGAVP may affect social behaviors and emotional responses in humans, particularly in contexts related to aggression and social communication .

Study 1: Effects on Renal Function

A study demonstrated that DGAVP administration resulted in significant increases in urine concentration and decreased urine output in animal models, confirming its antidiuretic properties.

Study 2: Behavioral Responses

In a controlled trial involving human subjects, intranasal administration of DGAVP altered responses to emotionally charged facial expressions, suggesting its role in modulating social cognition .

Table 1: Comparative Biological Activities of Vasopressin Analogues

| Peptide | Antidiuretic Activity (Units/mg) | Vasopressor Activity (Units/mg) | A/P Ratio | Reference |

|---|---|---|---|---|

| AVP | 14 | 373 | 22.8 | |

| dDAVP (Desmopressin) | 1200 | 1.5 | 3000 | |

| DGAVP | TBD | TBD | TBD |

Table 2: Receptor-Mediated Effects of Vasopressin

| Target Tissue | Receptor Type | Function |

|---|---|---|

| Kidney | V2R | Water permeability via AQP2 shuttling |

| Vascular Smooth Muscle | V1aR | Vasoconstriction and blood pressure regulation |

| Brain | V1bR | Modulation of stress responses |

Eigenschaften

IUPAC Name |

2-[[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H61N13O12S2/c45-26-21-70-71-22-32(42(67)57-17-5-9-33(57)41(66)52-28(43(68)69)8-4-16-50-44(48)49)56-40(65)31(20-35(47)60)55-37(62)27(14-15-34(46)59)51-38(63)30(18-23-6-2-1-3-7-23)54-39(64)29(53-36(26)61)19-24-10-12-25(58)13-11-24/h1-3,6-7,10-13,26-33,58H,4-5,8-9,14-22,45H2,(H2,46,59)(H2,47,60)(H,51,63)(H,52,66)(H,53,61)(H,54,64)(H,55,62)(H,56,65)(H,68,69)(H4,48,49,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYIOPJBWYQZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H61N13O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1028.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37552-33-3 | |

| Record name | 8-L-Arginine-9-Deglycinamidevasopressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of DGAVP?

A1: While the exact mechanism remains unclear, DGAVP is believed to exert its effects primarily through vasopressin receptors, particularly the V1a subtype. These receptors are found in various brain regions associated with learning, memory, and reward processing [, , ].

Q2: What is the molecular formula and weight of DGAVP?

A2: The molecular formula of DGAVP is C46H65N13O11S2. Its molecular weight is 1068.26 g/mol.

Q3: Is there spectroscopic data available for DGAVP?

A3: While the provided abstracts don't detail specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to characterize peptide structures.

Q4: Are there specific material compatibility concerns with DGAVP?

A4: As a peptide, DGAVP might exhibit adsorption to certain materials like glass or plastics. Appropriate storage containers and handling procedures are essential to minimize such losses.

Q5: How stable is DGAVP under various conditions?

A5: DGAVP demonstrates varying stability depending on the environment. Its half-life in human plasma is greater than 12 hours, primarily metabolized by carboxypeptidase activities []. Formulation strategies, like lyophilization, might be employed to enhance stability.

Q6: What are the routes of administration for DGAVP?

A6: DGAVP has been investigated via various routes, including intravenous, subcutaneous, intranasal, and intracerebroventricular administration [, , , ]. The choice of route depends on the specific research question and desired pharmacokinetic profile.

Q7: How is DGAVP absorbed and distributed in the body?

A7: Following intravenous injection in rats, DGAVP exhibits a biphasic decay with a short distribution phase and a longer elimination phase, indicating rapid distribution to tissues []. Subcutaneous administration results in near complete bioavailability, suggesting efficient absorption from the injection site [].

Q8: How is DGAVP metabolized and excreted?

A8: Carboxypeptidase enzymes are primarily responsible for DGAVP's metabolism, leading to the formation of AVP-(1-7) as a major metabolite. Both AVP-(1-7) and tyrosine are detected in the blood following DGAVP administration []. The specific excretion pathways have not been extensively characterized in the provided research.

Q9: What about clinical trials with DGAVP in patients with cognitive dysfunction?

A9: Clinical trials investigating DGAVP's therapeutic potential have yielded mixed results. While some studies report improvements in specific cognitive domains, such as word list learning in patients with mild brain trauma, others have not shown significant benefits in conditions like Alzheimer's disease or Korsakoff's syndrome [, , ]. More research is necessary to fully elucidate DGAVP's clinical utility.

Q10: How is DGAVP quantified in biological samples?

A10: Sensitive and specific analytical techniques like radioimmunoassay (RIA) [] are commonly employed to measure DGAVP concentrations in biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is another powerful method for quantifying DGAVP and its metabolites [].

Q11: When was DGAVP first synthesized, and what were the initial research interests?

A11: While the provided abstracts lack precise historical details, DGAVP's development likely stemmed from research exploring the roles of vasopressin and its analogs in various physiological and behavioral processes. Early investigations focused on its effects on memory, learning, and drug self-administration [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.